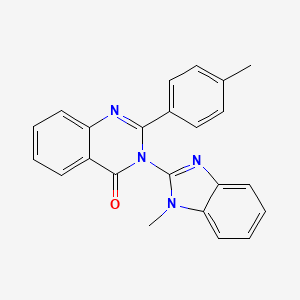
3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the benzimidazole ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative.
Quinazolinone core synthesis: The benzimidazole intermediate is then reacted with anthranilic acid or its derivatives under cyclization conditions to form the quinazolinone core.
Substitution reactions: The final step involves introducing the 4-methylphenyl group through a substitution reaction, often using a halogenated precursor and a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the compound’s activity.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Benzimidazole derivatives: Compounds with the benzimidazole ring but different attached groups.
Uniqueness
3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one is unique due to its specific combination of the benzimidazole and quinazolinone structures, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C23H18N4O |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3-(1-methylbenzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H18N4O/c1-15-11-13-16(14-12-15)21-24-18-8-4-3-7-17(18)22(28)27(21)23-25-19-9-5-6-10-20(19)26(23)2/h3-14H,1-2H3 |
Clave InChI |
IZVJOTGHUYYISU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5N4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B12452850.png)
![5,5-Difluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B12452856.png)
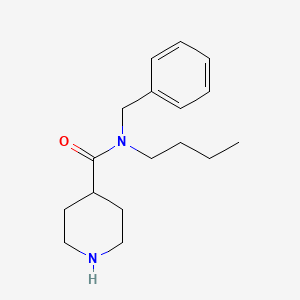
![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B12452875.png)
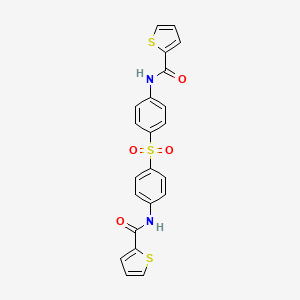
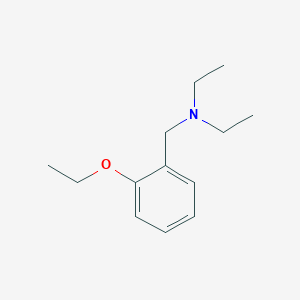
![N-(2-hydroxyethyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide](/img/structure/B12452881.png)
![5-(3,4-dimethoxybenzyl)-1,3-dimethyl-5-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12452890.png)
![5-[[4-(dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B12452893.png)
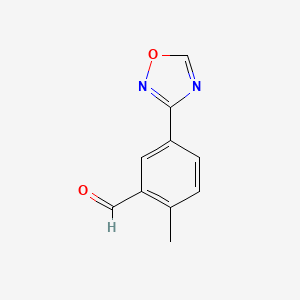
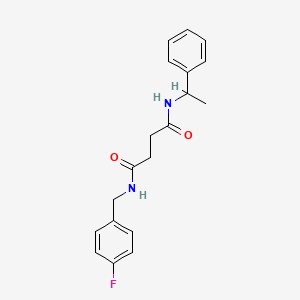
![2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452903.png)
![5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12452914.png)

